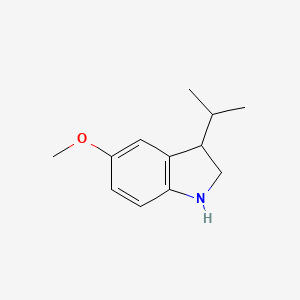

5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-methoxy-3-propan-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17NO/c1-8(2)11-7-13-12-5-4-9(14-3)6-10(11)12/h4-6,8,11,13H,7H2,1-3H3 |

InChI Key |

KGJYKTULWATYAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Characterization Techniques

To confirm the structure and purity of 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. These methods provide detailed information about the molecular structure and aid in compound identification.

Alternative Synthetic Approaches for Indole Derivatives

Carbonylation Processes: Carbonylation has become a versatile and low-cost method for synthesizing high-value compounds. In one approach, 1-(alkoxyarylmethyl)indole-3-carboxylic esters are synthesized from 2-alkynylaniline imines using a Palladium(II) iodide/potassium iodide catalyst system and oxygen as an oxidant.

Oxidative Heterocyclization/Alkoxycarbonylation: This process can synthesize 1H-indole-3-carboxylates and bis(1-benzyl-1H-indol-3-yl)methanones from similar substrates. The reactions are catalyzed by palladium(II) trifluoroacetate with p-benzoquinone as an oxidant in a DMSO/MeOH solvent mixture.

Palladium-Catalyzed Carbonylative Annulation: This method uses PdI2 as a catalyst with KI as a co-catalyst in acetonitrile at 120 °C under a CO-air mixture. The reaction involves the interaction between the Pd(II) species and the triple bond, promoting an intramolecular nucleophilic attack of the amino group, followed by CO insertion.

Watanabe's Group Improvement: Watanabe's group enhanced the carbonylation process by using Pd(PPh3)2/SnCl2 as a new catalyst system, enabling the reaction to occur under milder conditions (20 bar of CO at 100 °C).

Synthesis of 2,3-Dihydroindole Derivatives from 2-Oxoindoles

A synthetic strategy can be used to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles. The reduction of (indolin-3-yl)acetonitriles containing substituents in positions 1 and 3 of the indole ring affords new stable 2,3-dihydroindoles.

Data Comparison Table

| Product Name | 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 5-methoxy-3-propan-2-yl-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C12H17NO/c1-8(2)11-7-13-12-5-4-9(14-3)6-10(11)12/h4-6,8,11,13H,7H2,1-3H3 |

| Standard InChIKey | KGJYKTULWATYAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1CNC2=C1C=C(C=C2)OC |

| PubChem Compound | 82277309 |

| Last Modified | Aug 10 2024 |

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated indole derivatives.

Scientific Research Applications

Scientific Research Applications

Neuroprotective Potential:

- Derivatives for Neurodegenerative Disorders Research indicates that derivatives of indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) show promise as multifunctional neuroprotectors . These compounds exhibit antioxidant properties, inhibit MAO-B, and have the potential to cross the blood-brain barrier, suggesting applications in treating neurodegenerative disorders .

- Antioxidant and MAO-B Inhibition Studies have demonstrated that hydroxyl derivatives of 5MICA exhibit strong neuroprotection against induced oxidative stress in cell lines. Additionally, these compounds can suppress iron-induced lipid peroxidation and decrease superoxide-anion generation .

- BBB Permeability In vitro studies using the bEnd3 cell line suggest that some compounds increase the permeability of the endothelial monolayer while maintaining tight junctions, indicating potential for drug delivery across the blood-brain barrier .

Synthesis and Characteristics:

- Synthesis Methods The synthesis of related compounds involves refluxing carboxylic acid with thionyl chloride and methanol, followed by reactions with hydrazine hydrate .

- Spectroscopic Analysis The structure of these compounds is confirmed using 1H and 13C NMR spectroscopy .

Related Indole Derivatives:

- 5-Methoxy-3-(propan-2-yl)-1H-indole This related compound, with CAS number 1693676-76-4, is another variation in this class of molecules . PubChem provides information on its structure, chemical names, physical and chemical properties, and potential biological activities .

- Fluorinated Indoles Research into fluorinated drugs may offer insights into the applications of fluorinated indole derivatives .

- Other Derivatives 4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is another related compound with potential applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and isopropyl groups may influence its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to methyl or nitrovinyl substituents, which may enhance membrane permeability in drug design .

- Reactivity : Allyl and nitrovinyl groups enable further chemical modifications (e.g., cycloadditions, nucleophilic substitutions) .

- Aromaticity : The fully aromatic 5-methoxy-3-methyl-1H-indole exhibits stronger π-π stacking interactions, whereas the dihydroindole core in the target compound may reduce planarity and alter electronic properties .

Key Findings :

- Functional Group Compatibility : Nitrovinyl and acyl groups require specific conditions (e.g., acidic or basic media) to avoid side reactions .

Biological Activity

5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole, an indole derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a methoxy group and an isopropyl substituent on the indole nucleus. Its chemical structure can be represented as follows:

This structure is significant as the indole scaffold is known for its ability to interact with various biological targets.

Target Interactions

5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole interacts with numerous receptors and enzymes due to its indole core. The primary targets include:

- Serine/Threonine Kinases : These are crucial in cell signaling pathways that regulate cell growth and survival.

- Aryl Hydrocarbon Receptor (AhR) : This receptor mediates the effects of environmental toxins but also plays roles in normal physiological processes.

Biological Activities

The biological activities of 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole can be summarized as follows:

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole can inhibit tumor cell proliferation:

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole | 4.5 | A549 (lung cancer) |

| Related Indole Derivative | 6.0 | H1299 (lung cancer) |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Anti-inflammatory Effects

Indoles have been recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

The compound has shown promise in combating bacterial infections. Preliminary studies indicate effective inhibition against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 1 μg/mL . This suggests a potential application in treating resistant bacterial infections.

Study on Lung Cancer Cells

A recent study evaluated the efficacy of 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole against lung cancer cell lines A549 and H1299. The study demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .

In Vivo Efficacy

In a mouse xenograft model, compounds structurally related to 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole exhibited substantial tumor growth inhibition. The results highlighted the compound's potential as an orally bioavailable therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Methoxy-3-(propan-2-YL)-2,3-dihydro-1H-indole, it is essential to compare it with other indole derivatives:

| Compound Name | Structure | Anticancer Activity (IC50 μM) | Notes |

|---|---|---|---|

| 5-Methoxyindole | Structure | 10.0 | Lacks isopropyl group |

| Indole-3-carbaldehyde | Structure | 12.0 | Similar core but different substituents |

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Q. What are the standard protocols for synthesizing 5-Methoxy-3-(propan-2-yl)-2,3-dihydro-1H-indole, and how are yields optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, indole derivatives can be synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) . Yield optimization may require adjusting catalyst loading (e.g., 10 mol% I₂ in MeCN at 40°C for 5 hours, achieving 98% yield) and reaction time, as demonstrated in analogous indole syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C/19F NMR : To confirm substituent positions and purity. For example, 19F NMR is essential if fluorinated analogs are synthesized .

- TLC and HRMS : For monitoring reaction progress and verifying molecular weight .

- X-ray crystallography : Resolves ambiguities in stereochemistry. SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement, leveraging high-resolution data to determine intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for novel derivatives of this indole scaffold?

Employ a factorial design approach, varying parameters such as:

- Catalysts : I₂, FeCl₃, or AlCl₃ in MeCN, which influence electrophilic substitution efficiency .

- Temperature : Elevated temperatures (40–80°C) may enhance reaction rates but risk side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Refer to kinetic data from analogous reactions (Table 1, ) to identify optimal conditions.

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

- Docking studies : Use AutoDock4 to simulate ligand-receptor binding, incorporating receptor flexibility (e.g., sidechain adjustments in HIV protease studies) .

- Wavefunction analysis : Multiwfn calculates electrostatic potential maps and electron localization functions to predict reactive sites .

- DFT calculations : Validate experimental NMR shifts and optimize geometries for crystallographic comparisons .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Case study : If NMR suggests a planar indole ring but X-ray data shows puckering, perform topology analysis (Multiwfn) on electron density to confirm non-covalent interactions (e.g., hydrogen bonds) that stabilize the observed conformation .

- Redundancy checks : Cross-validate using alternative techniques (e.g., IR for functional groups, HRMS for molecular formula).

Q. What methodologies are recommended for analyzing intramolecular interactions in crystallized derivatives?

- Hydrogen-bond metrics : Calculate bond lengths and angles (e.g., C–H⋯O interactions forming S(6) motifs) using SHELXL .

- Twinning analysis : For crystals with inversion twins (e.g., compound II in ), refine data with SHELXPRO to account for overlapping reflections.

Methodological Guidelines

Q. How to design a high-throughput screening pipeline for biological activity?

- Step 1 : Synthesize a library of derivatives using modular reactions (e.g., electrophilic substitution at the indole C3 position) .

- Step 2 : Employ AutoDock4 for virtual screening against target proteins (e.g., COX-1) .

- Step 3 : Validate hits via in vitro assays (e.g., HUVEC tube formation inhibition for anti-angiogenic activity) .

Q. What are best practices for handling air-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) for steps involving reactive intermediates (e.g., NaBH₄ reductions) .

- Store products at –20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.